molecular formula C10H17N3O2S B6171056 tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate CAS No. 2445749-70-0

tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate

Cat. No. B6171056
CAS RN: 2445749-70-0
M. Wt: 243.3
InChI Key:
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Description

Tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate (TBN) is an organic compound that is widely used in laboratory experiments as a catalyst, reagent, and/or reactant. It is a white powder with a molecular weight of 236.3 g/mol. It is soluble in water, alcohol, and ether, and is insoluble in benzene. TBN is used in a variety of scientific research applications, including the synthesis of various compounds, the study of biochemical and physiological effects, and the development of new drugs.

Scientific Research Applications

Tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate is used in a variety of scientific research applications, including the synthesis of various compounds, the study of biochemical and physiological effects, and the development of new drugs. It is also used as a reagent in organic synthesis, as a catalyst in the preparation of polymers, and as a reactant in the synthesis of polymers and other materials. Additionally, tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate is used as a catalyst in the preparation of polyurethanes and polyesters, as well as in the synthesis of drugs and other pharmaceuticals.

Mechanism of Action

Tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate acts as a catalyst in the synthesis of various compounds. It catalyzes the reaction of aldehydes and ketones with alcohols, resulting in the formation of esters. Additionally, tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate catalyzes the reaction of carboxylic acids with alcohols, resulting in the formation of esters. It also catalyzes the reaction of amines with alcohols, resulting in the formation of amides.
Biochemical and Physiological Effects
tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate has been studied for its potential biochemical and physiological effects. Studies have shown that tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate can inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, studies have shown that tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate can inhibit the activity of the enzyme 5-alpha reductase, which is involved in the metabolism of androgens. Finally, studies have shown that tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate can inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

The main advantage of using tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate in laboratory experiments is that it is relatively inexpensive and readily available. Additionally, it is relatively non-toxic and has a low boiling point, making it ideal for use in a wide range of laboratory experiments. However, tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate is not suitable for use in experiments involving the synthesis of compounds with strong acids or bases, as it may be susceptible to hydrolysis.

Future Directions

The potential applications of tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate in scientific research are vast. Future research should focus on optimizing the synthesis of tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate, as well as exploring its potential uses in drug synthesis and development. Additionally, further research should be conducted to better understand the biochemical and physiological effects of tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate, as well as its potential therapeutic applications. Finally, research should be conducted to determine the potential toxicity of tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate and its potential environmental effects.

Synthesis Methods

Tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate can be synthesized from tert-butyl alcohol and N-(2-amino-1,3-thiazol-4-yl)ethyl carbamate in a two-step process. In the first step, tert-butyl alcohol is reacted with N-(2-amino-1,3-thiazol-4-yl)ethyl carbamate in the presence of a base catalyst. This reaction results in the formation of a tert-butyl ester of N-(2-amino-1,3-thiazol-4-yl)ethyl carbamate. In the second step, the tert-butyl ester is reacted with a strong acid to form tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate involves the reaction of tert-butyl carbamate with (1S)-1-(2-amino-1,3-thiazol-4-yl)ethylamine in the presence of a coupling agent such as EDCI or HATU. The reaction is carried out in a suitable solvent such as DMF or DMSO at room temperature or under reflux conditions. The resulting product is purified by column chromatography or recrystallization to obtain the desired compound.", "Starting Materials": [ "tert-butyl carbamate", "(1S)-1-(2-amino-1,3-thiazol-4-yl)ethylamine", "coupling agent (e.g. EDCI or HATU)", "solvent (e.g. DMF or DMSO)" ], "Reaction": [ "Add (1S)-1-(2-amino-1,3-thiazol-4-yl)ethylamine to a solution of tert-butyl carbamate in a suitable solvent such as DMF or DMSO.", "Add a coupling agent such as EDCI or HATU to the reaction mixture and stir at room temperature or under reflux conditions for several hours.", "Monitor the reaction progress by TLC or HPLC.", "Quench the reaction with water and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Purify the crude product by column chromatography or recrystallization to obtain the desired compound." ] }

CAS RN

2445749-70-0

Product Name

tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate

Molecular Formula

C10H17N3O2S

Molecular Weight

243.3

Purity

95

Origin of Product

United States

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